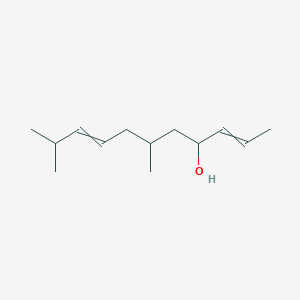
6,10-Dimethylundeca-2,8-dien-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dimethylundeca-2,8-dien-4-OL is an organic compound with the molecular formula C₁₃H₂₄O and a molecular weight of 196.3291 g/mol . It is also known by other names such as 2,6-Dimethyl-2,6-undecadien-10-ol and geranylacetol . This compound is characterized by its unique structure, which includes two double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 6,10-Dimethylundeca-2,8-dien-4-OL can be achieved through several synthetic routes. One common method involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . This method provides a straightforward approach to obtaining the compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
6,10-Dimethylundeca-2,8-dien-4-OL undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or ketones, while reduction can yield saturated alcohols . Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, leading to the formation of esters or ethers .
Applications De Recherche Scientifique
6,10-Dimethylundeca-2,8-dien-4-OL has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various complex molecules. In biology, it serves as a precursor for the synthesis of natural products and bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities . In the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mécanisme D'action
The mechanism of action of 6,10-Dimethylundeca-2,8-dien-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in its structure allows it to form hydrogen bonds with biological molecules, influencing their activity. Additionally, the double bonds in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways . These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
6,10-Dimethylundeca-2,8-dien-4-OL can be compared with similar compounds such as 6,10-Dimethyl-5,9-undecadien-2-one and 5,9-Undecadien-2-ol, 6,10-dimethyl- . These compounds share similar structural features, including the presence of double bonds and methyl groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. For instance, while 6,10-Dimethyl-5,9-undecadien-2-one is primarily used in the synthesis of squalene, this compound is more versatile in its applications .
Propriétés
Numéro CAS |
90660-61-0 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
6,10-dimethylundeca-2,8-dien-4-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-13(14)10-12(4)9-6-8-11(2)3/h5-8,11-14H,9-10H2,1-4H3 |
Clé InChI |
KNHUDRADIITAEJ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CC(C)CC=CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


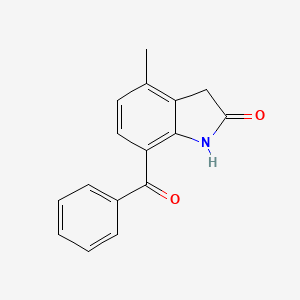
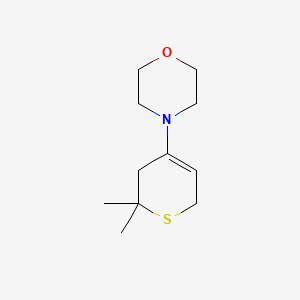
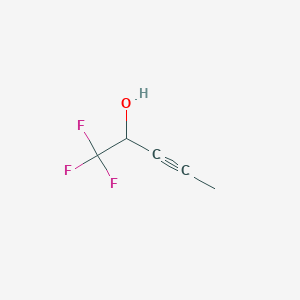
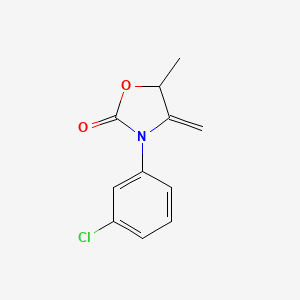
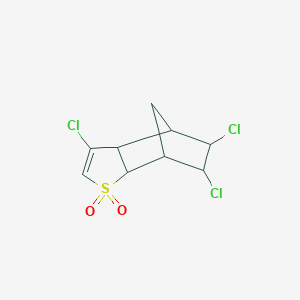
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
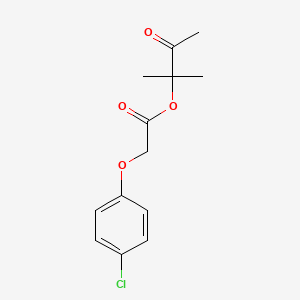
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)
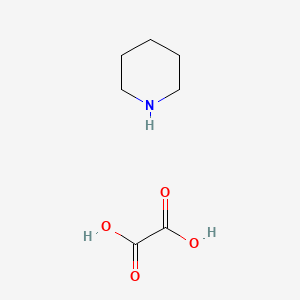
![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)
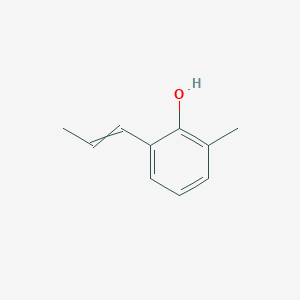
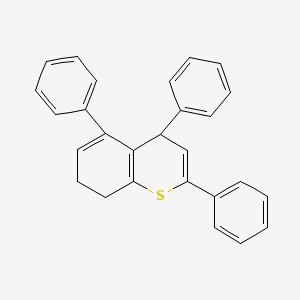
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
